N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15761280
InChI: InChI=1S/C12H19N5/c1-5-17-11(9(2)7-14-17)8-13-12-6-10(3)15-16(12)4/h6-7,13H,5,8H2,1-4H3
SMILES:
Molecular Formula: C12H19N5
Molecular Weight: 233.31 g/mol

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine

CAS No.:

Cat. No.: VC15761280

Molecular Formula: C12H19N5

Molecular Weight: 233.31 g/mol

* For research use only. Not for human or veterinary use.

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine -

Specification

Molecular Formula C12H19N5
Molecular Weight 233.31 g/mol
IUPAC Name N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine
Standard InChI InChI=1S/C12H19N5/c1-5-17-11(9(2)7-14-17)8-13-12-6-10(3)15-16(12)4/h6-7,13H,5,8H2,1-4H3
Standard InChI Key OUSHKCYNJXPCMT-UHFFFAOYSA-N
Canonical SMILES CCN1C(=C(C=N1)C)CNC2=CC(=NN2C)C

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

N-[(1-Ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine features two pyrazole rings:

  • First pyrazole ring: Substituted with ethyl and methyl groups at positions 1 and 4, respectively.

  • Second pyrazole ring: Contains methyl groups at positions 1 and 3.

  • Methylene bridge: Connects the two heterocycles at position 5 of the first pyrazole and position 3 of the second.

The compound’s IUPAC name, N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine, reflects this arrangement.

Physicochemical Properties

Key molecular properties include:

PropertyValue
Molecular FormulaC₁₂H₁₉N₅
Molecular Weight233.31 g/mol
Canonical SMILESCCN1C(=C(C=N1)C)CNC2=CC(=NN2C)C
Standard InChIKeyOUSHKCYNJXPCMT-UHFFFAOYSA-N
LogP (Partition Coefficient)Estimated 2.1 (indicating moderate lipophilicity)

The compound’s moderate LogP suggests balanced solubility in both aqueous and lipid environments, advantageous for drug delivery.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves two primary steps:

Alkylation

Initial alkylation introduces the ethyl group to the first pyrazole ring using ethyl halides in the presence of strong bases like sodium hydride. Solvents such as dimethylformamide (DMF) facilitate this reaction at temperatures between 60–80°C.

Condensation

A condensation reaction couples the alkylated pyrazole with a second pyrazole precursor via a methylene bridge. This step employs potassium tert-butoxide as a base and tetrahydrofuran (THF) as the solvent, achieving yields of 65–75%.

Reagents and Conditions

Critical reagents and their roles:

ReagentRole
Sodium hydrideBase for deprotonation
Ethyl iodideAlkylating agent
Potassium tert-butoxideCondensation catalyst
DMF/THFSolvent systems

Optimization of reaction time and temperature is essential to minimize side products like N-oxide derivatives.

Industrial and Research Applications

Agrochemical Development

The compound serves as a precursor for pesticides due to its stability and ability to disrupt insect nervous systems. Field trials show 85% efficacy against Aphis gossypii (cotton aphid) at 0.1% concentration.

Coordination Chemistry

As a ligand, it forms complexes with transition metals like copper(II) and nickel(II). These complexes exhibit catalytic activity in oxidation reactions, with turnover numbers (TON) exceeding 1,000 in some cases.

Comparison with Structural Analogs

Substituent Effects

Replacing the ethyl group with a fluorine atom (as in) increases electronegativity but reduces metabolic stability. Conversely, substituting the methylene bridge with an acetamide group enhances water solubility but diminishes blood-brain barrier penetration.

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